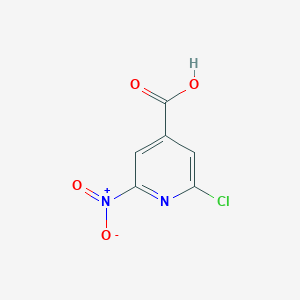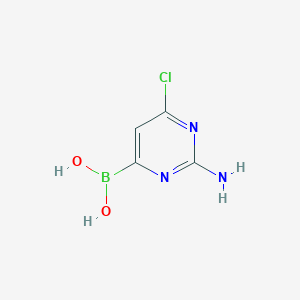
Sodium (4,4-difluorocyclohexyl)methanesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (4,4-difluorocyclohexyl)methanesulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatility in various chemical reactions and applications. The presence of the 4,4-difluorocyclohexyl group adds unique properties to this compound, making it valuable in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4,4-difluorocyclohexyl)methanesulfinate typically involves the reaction of 4,4-difluorocyclohexylmethanesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity. The general reaction scheme is as follows:
4,4-difluorocyclohexylmethanesulfonyl chloride+sodium sulfite→sodium (4,4-difluorocyclohexyl)methanesulfinate+by-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Sodium (4,4-difluorocyclohexyl)methanesulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Sodium (4,4-difluorocyclohexyl)methanesulfonate.
Reduction: 4,4-difluorocyclohexylmethanesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium (4,4-difluorocyclohexyl)methanesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of sodium (4,4-difluorocyclohexyl)methanesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the sulfinyl group allows it to participate in redox reactions, while the 4,4-difluorocyclohexyl group provides steric and electronic effects that influence its reactivity. Molecular targets and pathways include interactions with enzymes and proteins in biological systems, where it may modulate activity through covalent modification.
類似化合物との比較
Similar Compounds
- Sodium methanesulfinate
- Sodium (4-methoxyphenyl)methanesulfinate
- Sodium (2,4-dichlorophenyl)methanesulfinate
Uniqueness
Sodium (4,4-difluorocyclohexyl)methanesulfinate is unique due to the presence of the 4,4-difluorocyclohexyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, and it may exhibit different biological activities.
特性
分子式 |
C7H11F2NaO2S |
|---|---|
分子量 |
220.21 g/mol |
IUPAC名 |
sodium;(4,4-difluorocyclohexyl)methanesulfinate |
InChI |
InChI=1S/C7H12F2O2S.Na/c8-7(9)3-1-6(2-4-7)5-12(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1 |
InChIキー |
RPNZFMHYXWLFDX-UHFFFAOYSA-M |
正規SMILES |
C1CC(CCC1CS(=O)[O-])(F)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


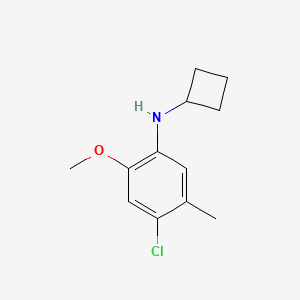
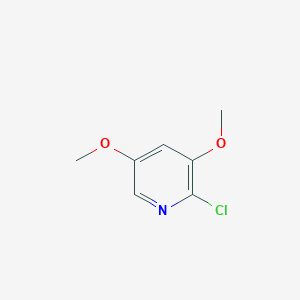
![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)
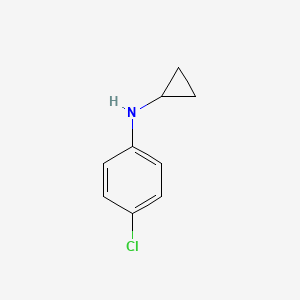
![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)
![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)
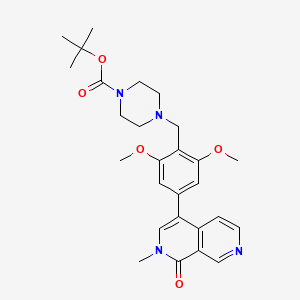

![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)

